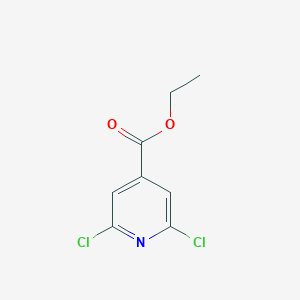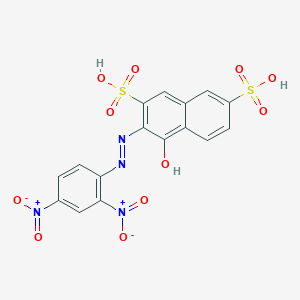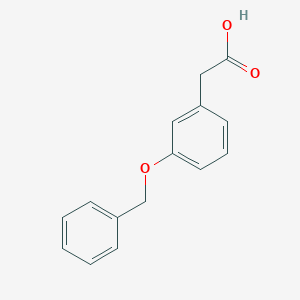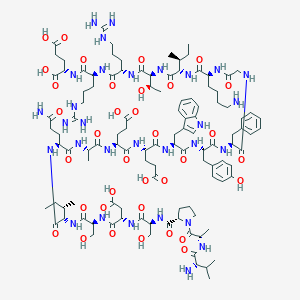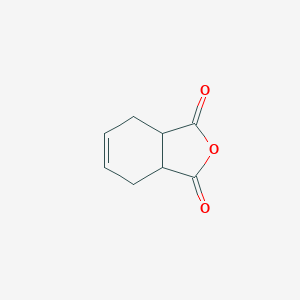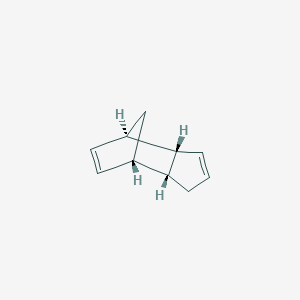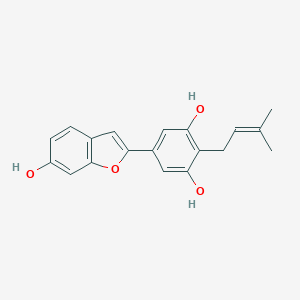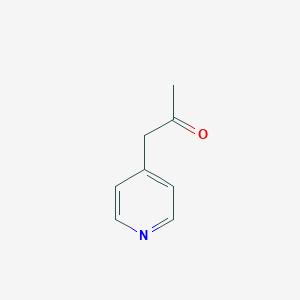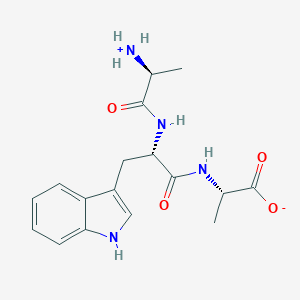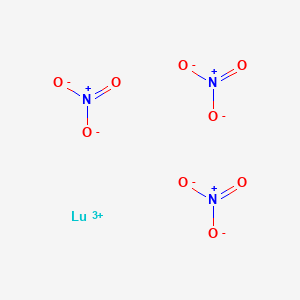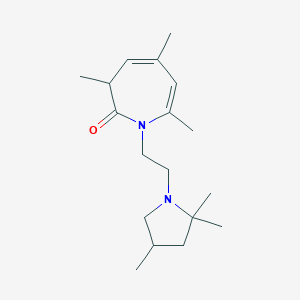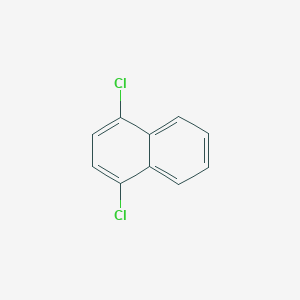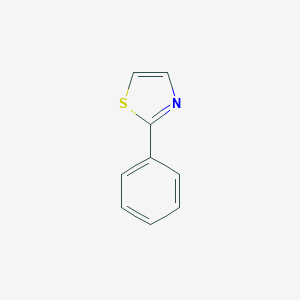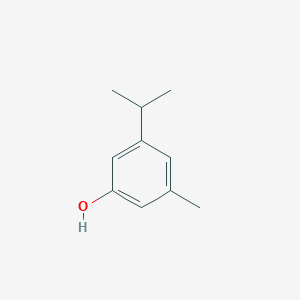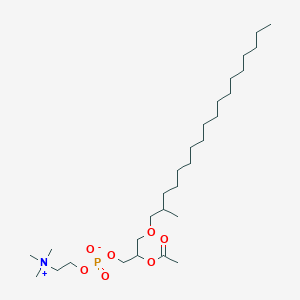
2-Methyloctadecyl paf
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyloctadecyl paf (2-MOAP) is a phospholipid molecule that belongs to the family of platelet-activating factors (PAFs). It is a potent bioactive lipid mediator that plays a crucial role in various physiological and pathological processes. 2-MOAP has been found to be involved in the regulation of inflammation, immune response, and cellular signaling pathways. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of 2-MOAP in scientific research.
Mécanisme D'action
The mechanism of action of 2-Methyloctadecyl paf is not fully understood. However, it is known that 2-Methyloctadecyl paf binds to specific receptors on the surface of cells, leading to the activation of intracellular signaling pathways. This activation results in the production of various bioactive molecules, including cytokines, chemokines, and growth factors, which play a crucial role in the regulation of cellular processes.
Effets Biochimiques Et Physiologiques
2-Methyloctadecyl paf has been found to have several biochemical and physiological effects. It has been shown to regulate the expression of various genes involved in inflammation, immune response, and cellular signaling pathways. Moreover, 2-Methyloctadecyl paf has been found to modulate the activity of various enzymes and proteins involved in cellular processes, including cell proliferation, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-Methyloctadecyl paf in lab experiments is its ability to regulate various cellular processes. Moreover, 2-Methyloctadecyl paf is a potent bioactive lipid mediator that can be used as a tool for studying the molecular mechanisms underlying various diseases. However, one of the limitations of using 2-Methyloctadecyl paf in lab experiments is its complex synthesis process, which requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on 2-Methyloctadecyl paf. One of the areas of interest is the development of new methods for synthesizing 2-Methyloctadecyl paf that are more efficient and cost-effective. Moreover, there is a need for further studies to elucidate the mechanism of action of 2-Methyloctadecyl paf and its potential applications in the treatment of various diseases. Additionally, there is a need for more studies to investigate the potential side effects of 2-Methyloctadecyl paf and its safety profile in humans.
Conclusion:
In conclusion, 2-Methyloctadecyl paf is a potent bioactive lipid mediator that plays a crucial role in various physiological and pathological processes. Its potential applications in scientific research have been extensively studied, and it has been found to be involved in the regulation of inflammation, immune response, and cellular signaling pathways. Further research is needed to fully understand the mechanism of action of 2-Methyloctadecyl paf and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-Methyloctadecyl paf is a complex process that involves several steps. The most common method for synthesizing 2-Methyloctadecyl paf is the chemical synthesis method. This method involves the reaction of a phospholipid precursor with a methylating agent in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure 2-Methyloctadecyl paf.
Applications De Recherche Scientifique
2-Methyloctadecyl paf has been extensively studied for its potential applications in scientific research. It has been found to be involved in the regulation of various cellular processes, including inflammation, immune response, and cellular signaling pathways. 2-Methyloctadecyl paf has been shown to have a significant impact on the development and progression of various diseases, including cancer, cardiovascular diseases, and neurological disorders. Moreover, 2-Methyloctadecyl paf has been used as a tool for studying the molecular mechanisms underlying these diseases.
Propriétés
Numéro CAS |
138852-22-9 |
|---|---|
Nom du produit |
2-Methyloctadecyl paf |
Formule moléculaire |
C29H60NO7P |
Poids moléculaire |
565.8 g/mol |
Nom IUPAC |
[2-acetyloxy-3-(2-methyloctadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C29H60NO7P/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(2)24-34-25-29(37-28(3)31)26-36-38(32,33)35-23-22-30(4,5)6/h27,29H,7-26H2,1-6H3 |
Clé InChI |
CIVAIADZNGBFHP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(C)COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
SMILES canonique |
CCCCCCCCCCCCCCCCC(C)COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Synonymes |
1-O-(2-methyloctadecyl)-2-O-acetyl-rac-glycero-3-phosphocholine 2-methyl-C18-PAF 2-methyloctadecyl PAF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



